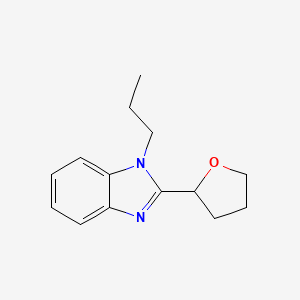

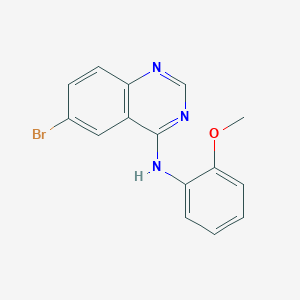

1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of benzimidazole derivatives, including ones similar to 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole, often involves the reaction of appropriate starting materials under specific conditions to achieve the desired structure. For instance, Sparatore et al. described the preparation of benzimidazole derivatives by reacting suitable benzazoles with dihydrofuran and dihydropyran, highlighting the versatility of synthesis routes for such compounds (Sparatore, Novelli, Sparatore, 1997). Additionally, Ghandi et al. showcased a novel synthesis pathway for benzimidazole-tethered compounds, demonstrating the broad scope of synthetic methodologies available for these heterocycles (Ghandi, Zarezadeh, Taheri, 2010).

Molecular Structure Analysis Molecular structure analysis of benzimidazole derivatives, including crystallographic and spectroscopic studies, plays a critical role in understanding their properties. For example, Adardour et al. performed crystal structure, DFT calculation, and Hirshfeld surface analysis on a related benzimidazole compound, providing insight into its molecular geometry and intermolecular interactions (Adardour et al., 2023).

Chemical Reactions and Properties Chemical reactions involving benzimidazole derivatives can lead to a variety of functionalized products. Novelli et al. explored the reactivity of benzimidazole derivatives, finding moderate antitumoral activity among some compounds and highlighting the potential for chemical modifications to enhance biological properties (Novelli, Tasso, Sparatore, Sparatore, 1997).

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The peculiar behavior of 2-Propyl-1H-benzimidazole in the solid state, as studied by Quesada‐Moreno et al., underscores the significance of understanding these properties for the development and application of benzimidazole-based compounds (Quesada‐Moreno et al., 2017).

Chemical Properties Analysis The chemical properties, such as reactivity, stability, and the ability to undergo specific reactions, define the utility of benzimidazole derivatives in various chemical contexts. Studies by Paul et al. on benzimidazole-based Schiff base copper(II) complexes highlighted their DNA binding and cytotoxicity, showcasing the diverse chemical behaviors these compounds can exhibit (Paul et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Paul et al. (2015) details the synthesis of benzimidazole compounds, including those similar to 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole, and their application in binding DNA and inhibiting cancer cell proliferation (Anup Paul et al., 2015).

- Alcalde et al. (1992) provide insights into an efficient synthesis method for 2-substituted benzimidazoles using polyphosphoric acid (E. Alcalde et al., 1992).

Biological and Pharmacological Applications

- Research by Rajasekaran et al. (2006) on similar benzimidazole derivatives demonstrates their potential antibacterial, antifungal, and anticonvulsant properties (A. Rajasekaran et al., 2006).

- A study by Zarrinmayeh et al. (1998) explores the use of benzimidazoles as neuropeptide Y Y1 receptor antagonists in the development of antiobesity drugs (H. Zarrinmayeh et al., 1998).

- Khabnadideh et al. (2012) investigate benzimidazole derivatives for their antifungal activities, specifically against Candida and Aspergillus species (S. Khabnadideh et al., 2012).

- Husain et al. (2012) synthesize benzimidazole compounds with oxadiazole and triazolo-thiadiazoles, evaluating their promising anticancer properties (A. Husain et al., 2012).

Crystallography and Solid-State Studies

- Quesada‐Moreno et al. (2017) discuss the curious solid-state behavior of 2-Propyl-1H-benzimidazole, a closely related compound, and its chiroptical properties (M. Quesada‐Moreno et al., 2017).

Antimicrobial and Antifungal Activities

- Deepthi et al. (2015) study carbohydrate-triazole tethered 2-pyridyl-benzimidazole ligands and their palladium complexes for antimicrobial activities (S. Deepthi et al., 2015).

- Raghavendra et al. (2011) demonstrate the use of Propylphosphonic anhydride for the one-pot synthesis of benzimidazoles and benzothiazoles from alcohols, a method that could be applicable to similar compounds (G. M. Raghavendra et al., 2011).

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h3-4,6-7,13H,2,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXCKPVLCKUWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-2-YL)-1-propyl-1H-1,3-benzodiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)